Dihydropyrimidine-4,6-dione, 1-methyl-5-(1-methyl-1H-indol-3-ylmethylene)-2-thioxo-
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Overview
Description
1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a pyrimidinedione moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-thioxodihydro-4,6(1H)-pyrimidinedione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and pyrimidinedione rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the compound.
2-Thioxodihydro-4,6(1H)-pyrimidinedione: Another precursor used in the synthesis.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole structures.
Uniqueness
1-METHYL-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is unique due to its combination of the indole and pyrimidinedione moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(5Z)-1-methyl-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H13N3O2S/c1-17-8-9(10-5-3-4-6-12(10)17)7-11-13(19)16-15(21)18(2)14(11)20/h3-8H,1-2H3,(H,16,19,21)/b11-7- |
InChI Key |
FPMWHFGJPSJZHO-XFFZJAGNSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)N(C3=O)C |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C |
Origin of Product |
United States |
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